Mecillinam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Study of Antibacterial Activity and Resistance Mechanisms

- Understanding effectiveness against specific bacteria: Researchers use mecillinam to investigate its efficacy against specific bacterial strains, particularly those causing uncomplicated urinary tract infections. Studies compare its activity with other antibiotics to determine its role in treatment regimens [].

- Exploring resistance development: Mecillinam's well-defined mechanism of action allows scientists to study how bacteria develop resistance to beta-lactam antibiotics. Research explores how mutations in specific bacterial enzymes can render mecillinam ineffective [].

Investigating Pharmacokinetics and Drug Delivery Systems

- Absorption and elimination studies: Mecillinam's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, is studied in animal models and healthy volunteers. This research helps determine optimal dosing strategies and potential drug interactions [].

- Development of novel delivery systems: Scientists explore formulating mecillinam into new drug delivery systems, such as nanoparticles or sustained-release formulations. This research aims to improve drug bioavailability, target specific tissues, and potentially reduce side effects [].

Exploring Mecillinam's Potential Beyond Bacterial Infections

- Anti-inflammatory properties: Recent research suggests mecillinam may possess anti-inflammatory properties independent of its antibiotic activity. Studies investigate its potential role in treating inflammatory bowel disease and other inflammatory conditions [].

- Modulating gut microbiome: Mecillinam's narrow-spectrum action allows researchers to study its impact on the gut microbiome. This research explores how it affects specific bacterial populations and its potential role in microbiome manipulation for therapeutic purposes [].

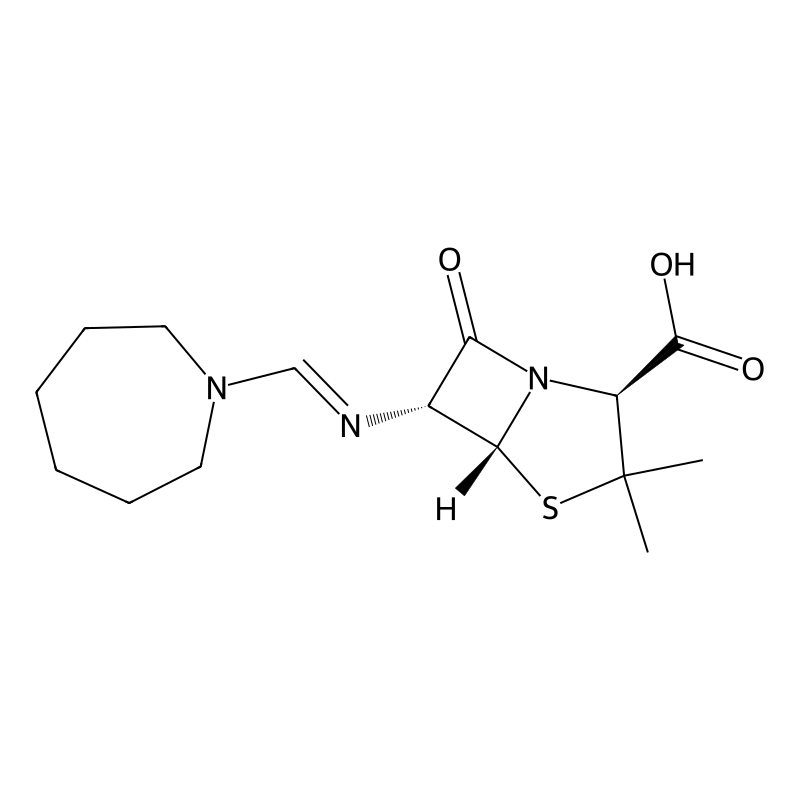

Mecillinam, also known as amdinocillin, is an extended-spectrum penicillin antibiotic with the chemical formula C15H23N3O3S and a molar mass of 325.43 g/mol . Its structure is characterized by an amidino group substitution in the 6 position of the β-lactam ring, which distinguishes it from traditional penicillins . This structural modification imparts mecillinam with unique antibacterial properties and a mode of action that sets it apart from other β-lactam antibiotics.

Mecillinam targets Gram-negative bacteria by inhibiting the action of PBP2, an enzyme responsible for cross-linking peptidoglycan strands in the bacterial cell wall []. This disrupts cell wall synthesis, leading to bacterial death.

The amidine group in mecillinam's structure allows it to penetrate the outer membrane of Gram-negative bacteria, a feature not shared by most penicillins [].

Mecillinam's primary chemical reaction involves its interaction with penicillin-binding proteins (PBPs) in bacterial cell walls. Unlike other β-lactams that typically bind to multiple PBPs, mecillinam specifically targets PBP2 . This selective binding leads to the inhibition of peptidoglycan crosslinking, a crucial step in bacterial cell wall synthesis.

In the presence of β-lactamase enzymes, mecillinam can undergo hydrolysis, resulting in the opening of its β-lactam ring. This reaction renders the antibiotic inactive, which is a common mechanism of bacterial resistance to β-lactam antibiotics .

Mecillinam exhibits potent activity against a wide range of Gram-negative bacteria, particularly those responsible for urinary tract infections (UTIs) . Its unique mechanism of action involves binding to PBP2, which leads to the formation of spherical cells and ultimately bacterial cell lysis .

The antibiotic has shown remarkable efficacy against Escherichia coli, the most common causative agent of UTIs. It also demonstrates activity against other Gram-negative pathogens, including some species of Klebsiella and Salmonella . Notably, mecillinam retains activity against many extended-spectrum β-lactamase (ESBL) producing strains, making it a valuable option for treating multidrug-resistant infections .

Interestingly, mecillinam's activity extends to some Gram-positive bacteria, such as Staphylococcus saprophyticus, despite its primary focus on Gram-negative organisms .

Mecillinam's primary application is in the treatment of uncomplicated urinary tract infections . Its high urinary concentrations and effectiveness against common uropathogens make it an excellent choice for this indication. Additionally, mecillinam has been used to treat typhoid and paratyphoid fever .

Research has shown that mecillinam can interact synergistically with other β-lactam antibiotics. A study by Rotstein and Farrar demonstrated in vitro synergism between mecillinam and other β-lactams (P<0.025) . This synergistic effect could potentially enhance the antibiotic's efficacy and broaden its spectrum of activity.

Mecillinam's interaction with the bacterial cell wall synthesis machinery is complex. It not only inhibits PBP2 but also causes the Rod system to become toxic to the cell . This dual action contributes to its bactericidal effect and may explain its effectiveness against certain resistant strains.

Similar Compounds: Comparison and Uniqueness

Mecillinam shares similarities with other β-lactam antibiotics but possesses several unique features:

Mecillinam's uniqueness lies in its specific binding to PBP2, its effectiveness against many resistant Gram-negative bacteria, and its synergistic potential with other β-lactams. Its low propensity for developing resistance also sets it apart from many other antibiotics .

The synthetic development of mecillinam represents a significant evolution in beta-lactam antibiotic chemistry. Mecillinam was first developed by the Danish pharmaceutical company Leo Pharmaceutical Products (now LEO Pharma) under the codename FL 1060 and was first described in the scientific literature in 1972 [1] [2]. This groundbreaking development marked the introduction of the first amidinopenicillin, distinguished by its unique structural feature where the traditional 6-acylamino side chain of penicillins was replaced with an amidino group [1] [3].

The initial synthetic approaches developed in the early 1970s by Leo Pharmaceutical Products established two primary methodologies [4] [5]. Method A utilized N-formylhexamethyleneimine as the starting material, which was activated with oxalyl chloride in ether to form an amide chloride intermediate. This intermediate was then reacted with trimethylsilyl 6-aminopenicillanic acid at minus seventy degrees Celsius in chloroform [6]. Method B employed the same N-formylhexamethyleneimine starting material but incorporated a different activation strategy using acetal intermediates generated through sequential reactions with dimethyl sulfate and sodium methylate [4] [5].

These early synthetic methods suffered from several significant limitations that hindered their industrial implementation. The operational conditions were exceptionally harsh, requiring cryogenic temperatures as low as minus seventy degrees Celsius, which created substantial practical challenges for large-scale production [4] [5]. Additionally, the methods utilized highly hazardous solvents including ether and chloroform, raising significant safety concerns. Perhaps most critically, the product purity achieved through these classical methods was consistently below ninety percent, failing to meet pharmacopeial standards even after extensive purification procedures [4] [5].

The development trajectory of mecillinam synthesis demonstrates the pharmaceutical industry's persistent efforts to overcome these early limitations through innovative approaches. Subsequent research focused on developing more practical reaction conditions, safer solvent systems, and improved purification techniques to achieve the high purity standards required for pharmaceutical applications [4] [5] [7].

Key Intermediate Compounds in Industrial Production

The industrial production of mecillinam relies on several critical intermediate compounds, each playing a specific role in the overall synthetic strategy. The primary starting material, 6-aminopenicillanic acid, serves as the foundational penicillin nucleus from which mecillinam is derived [4] [8] [9]. This compound, with molecular formula C₈H₁₂N₂O₃S, must maintain purity levels exceeding ninety-eight percent to ensure optimal reaction outcomes and final product quality [8] [9].

The classical synthetic approaches employed N-formylhexamethyleneimine as a key intermediate compound. This intermediate, with molecular formula C₇H₁₂N₂O, required careful handling and storage under cool, dry conditions due to its moderate stability profile [6]. The preparation of this intermediate involved the formylation of hexamethyleneimine, followed by subsequent activation steps to generate reactive species capable of coupling with the 6-aminopenicillanic acid nucleus.

Modern synthetic methodologies have introduced hexamethyleneimine carboxaldehyde dimethyl acetal as a more stable and practical intermediate compound [4] [5] [7]. This acetal intermediate, with molecular formula C₉H₁₈N₂O₂, demonstrates enhanced stability under dry conditions and can be stored under anhydrous conditions for extended periods without significant degradation [4] [5]. The acetal functionality provides protection for the reactive aldehyde group while maintaining the capability for subsequent activation and coupling reactions.

The formation of triethylamine salt of 6-aminopenicillanic acid represents a crucial in situ intermediate in modern synthetic processes [4] [5]. This activated form of the starting material, generated through treatment with triethylamine in alcoholic solvents, enhances the nucleophilicity of the amino group and facilitates the subsequent coupling reaction with acetal intermediates [4] [5]. The formation of this salt intermediate occurs under controlled temperature conditions of five degrees Celsius plus or minus two degrees to maintain optimal reactivity while preventing decomposition.

Quality control of intermediate compounds requires stringent analytical monitoring to ensure consistent product quality. High-performance liquid chromatography analysis is routinely employed to verify the purity and identity of key intermediates throughout the synthetic process [4] [5]. The stability profile of each intermediate must be carefully characterized to establish appropriate storage conditions and handling procedures that maintain compound integrity throughout the production cycle.

Catalytic Systems and Reaction Optimization Strategies

The optimization of catalytic systems for mecillinam synthesis has evolved significantly from the early methods to modern industrial processes. The classical synthetic approaches relied primarily on activation through trimethylsilyl derivatives rather than traditional catalytic systems [4] [6]. These early methods required stoichiometric amounts of activating reagents, leading to increased waste generation and higher production costs.

Contemporary mecillinam synthesis employs organic base catalysis as the primary catalytic strategy. Triethylamine has emerged as the preferred catalytic base due to its optimal balance of reactivity, selectivity, and safety profile [4] [5]. The catalytic loading typically ranges from 1.05 to 1.1 molar equivalents relative to 6-aminopenicillanic acid, providing sufficient activation while minimizing excess reagent consumption [4] [5]. Alternative organic bases including N-methylmorpholine, pyridine, and diethylamine have been evaluated, but triethylamine consistently demonstrates superior performance in terms of reaction yield and product purity [4] [5].

The optimization of reaction conditions has focused on achieving optimal temperature control to balance reaction rate with product stability. Modern synthetic protocols operate at five degrees Celsius plus or minus two degrees, representing a significant improvement over the cryogenic conditions required by classical methods [4] [5]. This temperature range provides adequate reaction kinetics while preventing thermal degradation of sensitive intermediate compounds and the final product.

Solvent system optimization has identified alcoholic solvents as the preferred reaction medium for modern mecillinam synthesis [4] [5]. Methanol, ethanol, propanol, and butanol have all demonstrated effectiveness, with ethanol being most commonly employed due to its favorable combination of solubility properties, safety profile, and cost considerations [4] [5]. Mixed solvent systems incorporating alcohols with ketones or ethers are also viable, provided that alcohol content exceeds fifty percent of the total solvent volume [4] [5].

Reaction time optimization studies have established that four to five hours represents the optimal duration for complete conversion while minimizing side reaction formation [4] [5]. Extended reaction times beyond this range may lead to increased impurity formation and product degradation, while shorter reaction periods result in incomplete conversion and reduced yields.

Process intensification strategies have been implemented to improve overall synthetic efficiency. These include the development of continuous flow processes, improved mixing techniques, and enhanced heat transfer systems that enable better control over reaction parameters [10] [11]. The implementation of real-time monitoring systems allows for immediate adjustment of reaction conditions to maintain optimal performance throughout the synthetic process [11].

Purification Techniques and Quality Control Measures

The purification of mecillinam requires sophisticated techniques to achieve the high purity standards demanded for pharmaceutical applications. Modern industrial processes have largely replaced traditional recrystallization methods with more efficient crystallization techniques that provide superior purity while reducing processing time and solvent consumption [4] [5] [12].

The preferred purification method involves controlled crystallization using p-toluenesulfonic acid in acetone solution [4] [5]. This technique achieves remarkable purity levels exceeding ninety-five percent without requiring multiple recrystallization steps that were necessary with classical methods [4] [5]. The crystallization process operates under carefully controlled temperature conditions of five degrees Celsius plus or minus two degrees to ensure optimal crystal formation and minimize impurity incorporation [4] [5].

Decolorization procedures utilizing activated carbon have become standard practice for removing colored impurities and improving product appearance [4] [5]. The activated carbon treatment is typically performed at low temperatures (zero to five degrees Celsius) for thirty minutes, achieving effective impurity removal while maintaining high yield recovery rates of ninety-eight to ninety-nine percent [4] [5]. The selection of high-quality activated carbon and optimization of contact time are critical factors in achieving consistent decolorization results.

Vacuum drying represents the final purification step, designed to remove residual solvents and moisture while maintaining product stability [4] [5] [12]. The drying process operates at temperatures between twenty and thirty degrees Celsius under reduced pressure to prevent thermal degradation [4] [5]. Careful control of drying conditions ensures that residual solvent content remains below acceptable pharmaceutical limits while maintaining the crystalline structure of the final product.

Quality control measures throughout the purification process employ multiple analytical techniques to ensure consistent product quality [13] [14] [15]. High-performance liquid chromatography serves as the primary method for purity determination, with specifications requiring mecillinam content exceeding ninety-five percent [4] [5] [14] [15]. Water content determination by Karl Fischer titration ensures moisture levels remain below 0.5 percent to maintain product stability [4] [5].

The implementation of in-process quality control monitoring enables real-time assessment of purification effectiveness [14] [15] [16]. Critical parameters including pH measurement, optical density assessment, and particle size analysis provide immediate feedback on process performance and enable rapid corrective actions when deviations occur [4] [5] [16].

Advanced purification techniques under development include chromatographic methods for research-scale applications and membrane-based separation technologies for potential industrial implementation [17] [12]. These emerging technologies offer the potential for further improvements in product purity and process efficiency while reducing environmental impact through decreased solvent consumption.

Green Chemistry Approaches in Modern Synthesis

The application of green chemistry principles to mecillinam synthesis has become increasingly important as pharmaceutical manufacturers seek to reduce environmental impact while maintaining product quality and economic viability [18] [19] [20]. Modern synthetic approaches have incorporated several key green chemistry principles to achieve more sustainable production processes.

Solvent selection represents a primary focus area for green chemistry implementation in mecillinam synthesis. The transition from hazardous solvents such as chloroform and ether to safer alcoholic systems represents a significant advancement in environmental and worker safety [4] [5] [20]. Ethanol and methanol, being less toxic and more biodegradable than classical solvents, provide improved environmental profiles while maintaining excellent reaction performance [4] [5] [20].

The elimination of heavy metal catalysts and toxic activating agents has been achieved through the development of organic base-catalyzed processes [4] [5] [19]. The use of triethylamine as the primary catalytic system avoids the environmental concerns associated with transition metal catalysts while providing excellent reaction selectivity and efficiency [4] [5] [19]. This approach aligns with green chemistry principles emphasizing the use of safer catalytic systems and the reduction of hazardous waste generation.

Energy efficiency improvements have been realized through the optimization of reaction temperatures and the elimination of cryogenic conditions [4] [5] [20]. Modern processes operating at five degrees Celsius plus or minus two degrees require significantly less energy input compared to classical methods operating at minus seventy degrees Celsius [4] [5] [20]. This temperature optimization reduces energy consumption while improving process safety and operational convenience.

Waste minimization strategies have been implemented through improved reaction stoichiometry and enhanced purification techniques [4] [5] [20]. The development of crystallization-based purification methods that achieve high purity without multiple recrystallization steps reduces solvent consumption and waste generation [4] [5]. Additionally, the optimization of reagent stoichiometry minimizes excess reagent usage and reduces the quantity of waste requiring treatment or disposal.

The assessment of environmental impact has been conducted using life cycle analysis principles to evaluate the overall sustainability of mecillinam production processes [18] [20]. Studies have demonstrated that mecillinam exhibits favorable environmental profiles compared to other antibiotics, with rapid biodegradation in activated sludge systems and low persistence in aquatic environments [18]. The compound shows minimal environmental toxicity toward most organisms, with the exception of some cyanobacteria species [18].

Process intensification approaches have been explored to further enhance the sustainability of mecillinam synthesis [20] [21]. Continuous flow processes offer the potential for improved energy efficiency, reduced solvent consumption, and enhanced reaction control compared to traditional batch processes [21]. The implementation of microreactor technology could provide additional benefits through improved heat and mass transfer, leading to more efficient and environmentally friendly production methods [21].

The development of renewable feedstock strategies represents an emerging area of green chemistry application in mecillinam synthesis [20] [22]. Research into bio-based starting materials and intermediates could potentially reduce dependence on petroleum-derived chemicals while maintaining the structural requirements for effective antibiotic activity [22]. However, such approaches must carefully balance sustainability goals with the critical requirements for pharmaceutical efficacy and safety.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.3

Appearance

Melting Point

Storage

UNII

Drug Indication

Pharmacology

Amdinocillin is a semisynthetic, broad spectrum beta-lactam penicillin with antibacterial activity. Amdinocillin specifically binds to and inactivates penicillin-binding protein 2 (PBP 2) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis. Given the fact that most beta-lactam penicillins bind almost exclusively to PBPs 1 and 3, amdinocillin is able to synergize with other penicillins in the treatment against bacterial infections.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01C - Beta-lactam antibacterials, penicillins

J01CA - Penicillins with extended spectrum

J01CA11 - Mecillinam

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Wikipedia

Medrogestone

Biological Half Life

Use Classification

Dates

2: Kerrn MB, Frimodt-Møller N, Espersen F. Effects of sulfamethizole and amdinocillin against Escherichia coli strains (with various susceptibilities) in an ascending urinary tract infection mouse model. Antimicrob Agents Chemother. 2003 Mar;47(3):1002-9. PubMed PMID: 12604534; PubMed Central PMCID: PMC149286.

3: Olson ME, Nickel JC, Khoury AE, Morck DW, Cleeland R, Costerton JW. Amdinocillin treatment of catheter-associated bacteriuria in rabbits. J Infect Dis. 1989 Jun;159(6):1065-72. PubMed PMID: 2656876.

4: Yourassowsky E, van der Linden MP, Lismont MJ, Crokaert F, Glupczynski Y. Protective effect of amdinocillin against emergence of resistance to ceftazidime in Enterobacter cloacae. Antimicrob Agents Chemother. 1988 Nov;32(11):1632-5. PubMed PMID: 3075433; PubMed Central PMCID: PMC175942.

5: Bornemann LD, Castellano S, Lin AH, Enthoven D, Patel IH. Influence of food on bioavailability of amdinocillin pivoxil. Antimicrob Agents Chemother. 1988 Apr;32(4):592-4. PubMed PMID: 3377469; PubMed Central PMCID: PMC172228.

6: Nachamkin I, Gibson G, Sawyer K, Samel C, Skalina D. In vitro activity of amdinocillin in combination with other beta-lactam antibiotics against aminoglycoside-susceptible and resistant gram-negative bacteria. Diagn Microbiol Infect Dis. 1988 Feb;9(2):87-96. PubMed PMID: 3383549.

7: Eng RH, Liu R, Smith SM, Johnson ES, Cherubin CE. Amdinocillin: interaction with other beta-lactam antibiotics for gram-negative bacteria. Chemotherapy. 1988;34(1):18-26. PubMed PMID: 3258230.

8: Sanders CC, Sanders WE Jr, Goering RV, McCloskey RV. Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by amdinocillin. Antimicrob Agents Chemother. 1987 Aug;31(8):1164-8. PubMed PMID: 3498436; PubMed Central PMCID: PMC174897.

9: Isenberg HD, Tilton RC, Barry AL, Beskid G, Cleeland R, Fallat V, Murray PR, Pierson C, Squires E. Collaborative clinical laboratory study of a broth-disk test for determination of bacterial susceptibility to beta-lactams in combination with amdinocillin. J Clin Microbiol. 1987 Jul;25(7):1195-200. Erratum in: J Clin Microbiol 1987 Oct;25(10):2036. PubMed PMID: 3611312; PubMed Central PMCID: PMC269175.

10: Whelton A, Spilman PS, Stout RL, Delgado FA. The influence of renal functional changes on the intrarenal distribution and urinary kinetics of amdinocillin. Ren Fail. 1987;10(2):101-6. PubMed PMID: 3685477.